

glycolonitrile chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Glycolonitrile	
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Glycolonitrile: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycolonitrile (HOCH₂CN), also known as hydroxyacetonitrile or formaldehyde cyanohydrin, is the simplest cyanohydrin. This colorless, oily liquid is a versatile and highly reactive chemical intermediate with significant applications in organic synthesis, particularly in the production of amino acids, chelating agents, and other valuable chemical compounds. Its inherent instability and toxicity necessitate careful handling and a thorough understanding of its chemical properties. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, synthesis and purification protocols, spectroscopic data, reactivity, and safety considerations of glycolonitrile. Detailed experimental procedures and visual diagrams of key chemical pathways are included to support its practical application in a research and development setting.

Chemical Structure and Identification

Glycolonitrile is characterized by a hydroxymethyl group and a nitrile group attached to the same carbon atom.

Chemical Formula: C₂H₃NO[1]



• Structure: HOCH2CN

• SMILES: OCC#N

• InChi Key: LTYRAPJYLUPLCI-UHFFFAOYSA-N

Table 1: Compound Identification

Identifier	Value
IUPAC Name	Hydroxyacetonitrile
CAS Number	107-16-4
Molecular Weight	57.05 g/mol [2]
Synonyms	Formaldehyde cyanohydrin, Cyanomethanol, Glycolic nitrile[2]

Physicochemical Properties

Glycolonitrile is a colorless and odorless oily liquid. It is soluble in water and ether.[1] Key quantitative properties are summarized in Table 2.

Table 2: Physicochemical Properties of Glycolonitrile



Property	Value	Reference(s)
Appearance	Colorless, oily liquid	[1]
Odor	Odorless	[1]
Density	1.10 g/mL (at 18.89°C)	[1]
Melting Point	< -72 °C	[1]
Boiling Point	183 °C (with slight decomposition)	[2]
Vapor Pressure	1 mmHg (at 62.78°C)	[1]
Water Solubility	Soluble	[1]
Refractive Index (n ²⁰ /D)	1.4117	[2]

Synthesis and Purification Synthesis Protocol: From Formaldehyde and Potassium Cyanide

Glycolonitrile is commonly prepared by the reaction of formaldehyde with an alkali cyanide, such as potassium cyanide, in an aqueous solution. The following protocol is a modification of established procedures.

Experimental Protocol:

Materials:

- Potassium cyanide (130 g, 2.0 moles)
- 37% Formaldehyde solution (170 mL, 2.0 moles)
- Sulfuric acid (concentrated, 57 mL)
- Potassium hydroxide (5% aqueous solution)
- · Diethyl ether



- Anhydrous calcium sulfate (Drierite) or anhydrous sodium sulfate
- Absolute ethanol

Procedure:

- Reaction Setup: In a 1-liter three-necked flask equipped with a mechanical stirrer, a low-temperature thermometer, and a dropping funnel, place a solution of 130 g of potassium cyanide in 250 mL of water. The flask should be immersed in an ice-salt bath.
- Addition of Formaldehyde: While stirring vigorously, slowly add a solution of 170 mL of 37% formaldehyde and 130 mL of water from the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature at or below 10°C (this typically takes about 40 minutes).
- Acidification: After the addition is complete, allow the mixture to stand for 10 minutes. Then, while maintaining the low temperature, add 230 mL of dilute sulfuric acid (prepared by cautiously adding 57 mL of concentrated sulfuric acid to 173 mL of water). A precipitate of potassium sulfate will form, and the pH will be approximately 1.9.
- pH Adjustment: With continued cooling, add a 5% potassium hydroxide solution dropwise until the pH of the solution reaches approximately 3.0.
- Initial Extraction: Add 30 mL of ether and shake the mixture well.

Purification Protocol: Continuous Ether Extraction and Distillation

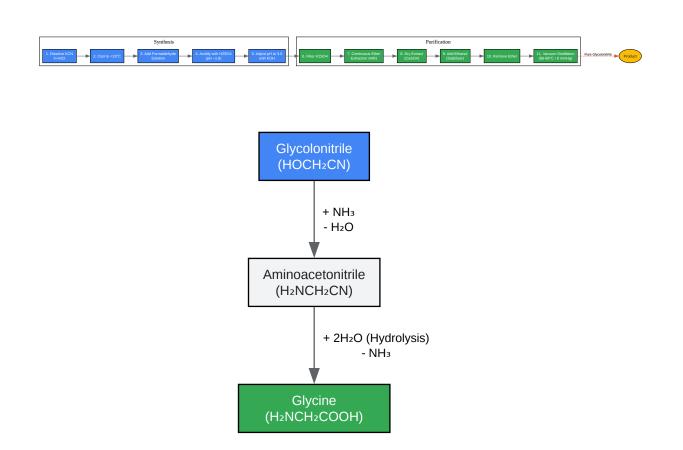
Procedure:

- Filtration: Remove the precipitated potassium sulfate by filtration through a Büchner funnel and wash the salt cake with 30 mL of ether.
- Continuous Extraction: The filtrate is transferred to a 1-liter continuous ether extractor and extracted for 48 hours with 300 mL of ether.
- Drying: Dry the ether extract over 15 g of anhydrous calcium sulfate for 3-4 hours.



- Stabilization and Solvent Removal: Filter the dried extract and add 10 mL of absolute ethanol to the filtrate. The ethanol acts as a stabilizer.[3] Remove the ether on a steam bath.
- Vacuum Distillation: Distill the residue under reduced pressure. The pure **glycolonitrile** will distill at 86-88°C at a pressure of 8 mm Hg. The yield is typically between 76-80%.[3]

Diagram 1: Experimental Workflow for **Glycolonitrile** Synthesis and Purification



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